1,2-Dipalmitoylphosphatidylcholine
CAS No.: 2644-64-6
Cat. No.: VC21345539
Molecular Formula: C40H80NO8P
Molecular Weight: 734 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2644-64-6 |
---|---|
Molecular Formula | C40H80NO8P |
Molecular Weight | 734 g/mol |
IUPAC Name | 2,3-di(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Standard InChI | InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3 |
Standard InChI Key | KILNVBDSWZSGLL-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Appearance | White to off-white powder |
Biological Functions and Significance
The primary biological significance of DPPC lies in its role as a major component of pulmonary surfactant, where it contributes to respiratory function through specific mechanisms related to surface tension reduction.
Role in Pulmonary Surfactant
Lung surfactant (LS) is a surface-active material produced by air-breathing animals to reduce the surface tension of the water layer in the lungs where gas exchange occurs. This reduction in surface tension is critical for preventing alveolar collapse during breathing cycles and reducing the work required for breathing . The composition of lung surfactant consists primarily of phospholipids (80%), proteins (12%), and neutral lipids (8%) . Among the phospholipids, phosphatidylcholine (PC) is predominant, comprising 70-85% of the phospholipid content, with DPPC constituting approximately 50% of the total PC fraction .
While DPPC alone possesses the ability to reduce surface tension at the air-liquid interface, its activity is enhanced by the presence of other lipids and proteins in the surfactant complex. These additional components facilitate the adsorption of oxygen into the air-liquid interface, optimizing the surfactant's performance in respiratory function .
Mechanism of Action
The mechanism by which DPPC reduces surface tension in pulmonary surfactant is directly related to its amphipathic structure. At the air-water interface of alveoli, DPPC molecules orient with their hydrophilic phosphatidylcholine heads extending into the aqueous phase and their hydrophobic palmitic acid tails projecting toward the air . This orientation creates a monolayer that effectively reduces the surface tension of the alveolar liquid, preventing collapse of the alveoli during exhalation and facilitating their expansion during inhalation.
Research on model surfactant systems has demonstrated that the content of DPPC significantly affects the biophysical properties of surfactant mixtures. Studies comparing model surfactants with varying DPPC content (40%, 60%, and 80%) combined with surfactant proteins have shown that mixtures containing 40% DPPC exhibit adsorption properties most similar to natural calf lung surfactant extract (CLSE) . These findings suggest that the natural DPPC content in lung surfactant may be lower than previously estimated, with actual values likely around 41% rather than the 70% suggested by earlier assays .
Analytical Methods and Composition Studies
Understanding the exact composition of DPPC in biological samples and surfactant preparations has been a focus of significant research effort, leading to the development of various analytical techniques.
Measurement Techniques
The accurate determination of DPPC content in pulmonary surfactant is essential for understanding its function and developing effective synthetic surfactant preparations. Multiple analytical methods have been employed to measure DPPC content, including gas chromatography (GC) and the osmium tetroxide assay for disaturated phosphatidylcholine (DSPC) .
Gas chromatography analysis of fatty acids in phosphatidylcholine isolated from calf lung surfactant extract (CLSE) has indicated a possible range of 30-65% for DPPC content, depending on C16:0 fatty chain mismatching . Further studies utilizing phospholipase A₂ treatment have suggested an actual DPPC content of ≤41% in surfactant PC .
Interactions with Nanoparticles and Environmental Implications
Recent research has focused on the interactions between DPPC and various nanoparticles, with implications for both environmental health and potential biomedical applications.
Effects of Carbon Nanoparticles
Studies investigating the effects of carbon nanoparticles on DPPC monolayers have revealed significant impacts on lipid organization and function. Research has shown that hydrophobic polymeric nanoparticles of different sizes (approximately 12 nm and 136 nm in diameter) have contrasting effects on the functional and structural behavior of DPPC monolayers .
The smaller nanoparticles (12 nm) have been observed to insert into fluid domains at the liquid-expanded/liquid-condensed phase transition without visibly disturbing the phase transition itself, but disrupting the domain morphology of the liquid-expanded phase . In contrast, larger nanoparticles (136 nm) led to an expanded isotherm, a significant decrease in line tension, and a drastic disruption of domain structures at much lower nanoparticle-to-lipid ratios .
Surface activity measurements of model lung surfactant films have shown dramatic variations due to the presence of differently sized nanoparticles, as illustrated by film balance isotherms and atomic force microscopy . AFM revealed the formation of laterally extensive multilayer protrusions on compression, but only in the presence of the larger 136 nm nanoparticles . Additionally, vesicle insertion processes into preformed monolayers were severely inhibited in the presence of 136 nm nanoparticles, while only minor effects were observed with 12 nm nanoparticles .
These findings clearly demonstrate that nanoparticle size, even for particles made of the same material, is a critical determinant of interactions with biological membranes containing DPPC. This has important implications for understanding the potential health impacts of nanoparticle exposure and for developing nano-based drug delivery systems.
DPPC-Coated Nanoparticles for Drug Delivery
The unique properties of DPPC have been exploited in the development of drug delivery systems, particularly for pulmonary administration. Research has demonstrated that DPPC-coated lipid nanoparticles can serve as effective inhalable carriers for therapeutic agents .
DPPC coating has been shown to reduce interactions between nanoparticles and pulmonary surfactant, potentially improving the stability and efficacy of inhaled nanoparticle formulations . Physicochemical characterization of DPPC-coated nanoparticles includes assessments of morphology, size, polydispersity index, zeta potential, and entrapment efficiency, all of which influence the performance of these delivery systems .
Computational Studies and Molecular Dynamics
Computational approaches have become increasingly important for understanding the behavior of DPPC at the molecular level, providing insights that complement experimental studies.
Molecular Dynamics Simulations
Molecular dynamics simulations have been employed to study DPPC-water monolayers, offering detailed insights into their structural and dynamic properties. Simulations using charge equilibration (CHEQ) force fields, which explicitly account for electronic polarization in a classical treatment of intermolecular interactions, have provided valuable data on surface properties .
These simulations have predicted a surface pressure of 22.92 ± 1.29 dyne/cm for DPPC-water monolayers at 323 K, which is slightly below the broad range of experimental values reported for this system . The surface tension for the DPPC-water monolayer has been predicted to be 42.35 ± 1.16 dyne/cm, in close agreement with the experimentally determined value of 40.9 dyne/cm .
Such computational studies enhance our understanding of DPPC's behavior at interfaces and provide a theoretical framework for interpreting experimental results. They also offer a means of investigating molecular-level phenomena that may be difficult to observe directly through experimental methods.
Membrane Interaction Studies
Recent research has explored the interactions of DPPC bilayers with various compounds, including triterpene sapogenins . Studies investigating the effect of compounds such as oleanolic acid (OA) and asiatic acid (AA) on model phosphatidylcholine membranes have employed both liposomes (analyzed using microelectrophoresis) and spherical bilayers (studied using the interfacial tension method) .
These investigations have determined parameters characterizing the equilibrium in DPPC-OA and DPPC-AA membrane systems, providing insights into the physicochemical and electrical properties of these interactions . Measurements of interfacial tensions of spherical lipid bilayers, based on the Young-Laplace equation, have revealed the formation of 1:1 complexes in DPPC-OA and DPPC-AA membrane systems .
Surface charge density studies using microelectrophoresis have shown that modifying DPPC membranes with triterpene sapogenins causes changes in surface charge density and shifts in the isoelectric point . These findings are significant for understanding the processes occurring on membrane surfaces and the functioning of cell membranes, as phosphatidylcholine-sapogenin interactions modulate a range of physicochemical properties of membranes and are important in multiple membrane-involving processes in living cells .
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